molecular formula C19H15N5O4 B12616978 10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile

Cat. No.: B12616978
M. Wt: 377.4 g/mol
InChI Key: PGTLFXAZVUYTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes an imino group, a nitrophenyl group, and a chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the chromene ring system, followed by the introduction of the nitrophenyl group and the imino group. Common reagents used in these reactions include aldehydes, amines, and nitriles. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrophenyl group.

    Substitution: The imino group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    10-imino-2-(4-nitrophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile: can be compared with other chromene derivatives and nitrophenyl compounds.

    Similar compounds: include 10-imino-2-(4-methoxyphenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile and 10-imino-2-(4-chlorophenyl)tetrahydro-8a,4-(epoxymethano)chromene-3,3,4(2H,4aH)-tricarbonitrile.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H15N5O4

Molecular Weight

377.4 g/mol

IUPAC Name

12-imino-9-(4-nitrophenyl)-10,11-dioxatricyclo[5.3.2.01,6]dodecane-7,8,8-tricarbonitrile

InChI

InChI=1S/C19H15N5O4/c20-9-17(10-21)15(12-4-6-13(7-5-12)24(25)26)27-19-8-2-1-3-14(19)18(17,11-22)16(23)28-19/h4-7,14-15,23H,1-3,8H2

InChI Key

PGTLFXAZVUYTGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)C(C(=N)O2)(C(C(O3)C4=CC=C(C=C4)[N+](=O)[O-])(C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.